Cas no 2770544-55-1 ((9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate)

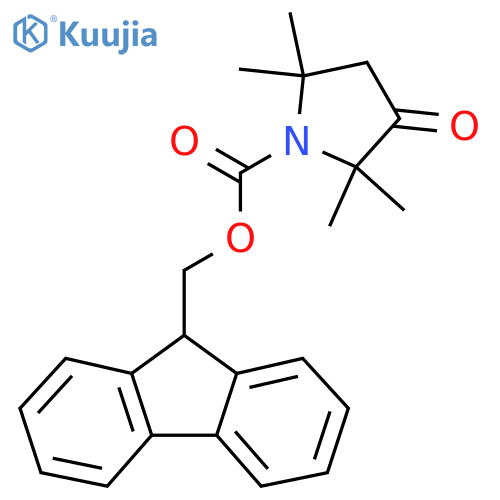

2770544-55-1 structure

商品名:(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate

(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-37396827

- 2770544-55-1

- (9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate

-

- インチ: 1S/C23H25NO3/c1-22(2)13-20(25)23(3,4)24(22)21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3

- InChIKey: CQWTZOLEBZOIDL-UHFFFAOYSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1C(C)(C)C(CC1(C)C)=O)=O

計算された属性

- せいみつぶんしりょう: 363.18344366g/mol

- どういたいしつりょう: 363.18344366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 3

- 複雑さ: 589

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4

(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37396827-2.5g |

(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |

2770544-55-1 | 2.5g |

$3220.0 | 2023-07-06 | ||

| Enamine | EN300-37396827-0.25g |

(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |

2770544-55-1 | 0.25g |

$1513.0 | 2023-07-06 | ||

| Enamine | EN300-37396827-10.0g |

(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |

2770544-55-1 | 10.0g |

$7065.0 | 2023-07-06 | ||

| Enamine | EN300-37396827-0.05g |

(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |

2770544-55-1 | 0.05g |

$1381.0 | 2023-07-06 | ||

| Enamine | EN300-37396827-0.5g |

(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |

2770544-55-1 | 0.5g |

$1577.0 | 2023-07-06 | ||

| Enamine | EN300-37396827-1.0g |

(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |

2770544-55-1 | 1.0g |

$1643.0 | 2023-07-06 | ||

| Enamine | EN300-37396827-0.1g |

(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |

2770544-55-1 | 0.1g |

$1447.0 | 2023-07-06 | ||

| Enamine | EN300-37396827-5.0g |

(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |

2770544-55-1 | 5.0g |

$4764.0 | 2023-07-06 |

(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

2770544-55-1 ((9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate) 関連製品

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量